N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline
Description
N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]aniline is a substituted aniline derivative featuring a 3,5-dimethyl-1,2-oxazole moiety connected via a methylene bridge (-CH$_2$-) to the aniline nitrogen. This structure combines the aromatic amine properties of aniline with the heterocyclic characteristics of oxazole, a five-membered ring containing one oxygen and one nitrogen atom.
Properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-12(10(2)15-14-9)8-13-11-6-4-3-5-7-11/h3-7,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGGMHVUVNKJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256801 | |
| Record name | 3,5-Dimethyl-N-phenyl-4-isoxazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733796-14-0 | |
| Record name | 3,5-Dimethyl-N-phenyl-4-isoxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733796-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-N-phenyl-4-isoxazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline typically involves the reaction of 3,5-dimethyl-4-formyl-1,2-oxazole with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,5-dimethyl-4-formyl-1,2-oxazole+aniline→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various substituted anilines and oxazole derivatives through reactions such as oxidation, reduction, and substitution.
Reactions Overview
The compound can undergo several types of reactions:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.
- Reduction : Employing reducing agents such as sodium borohydride to convert nitro groups to amines.
- Substitution : The methoxy group can be replaced with other functional groups under specific conditions.
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Oxidation | KMnO₄ | N-Oxides |
| Reduction | NaBH₄ | Amines |
| Substitution | Br₂ | Substituted Anilines |
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines.
Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes related to cell proliferation. This property makes it a candidate for drug development aimed at treating infections and cancers.
Industrial Applications
Material Science
In industry, this compound is explored for its utility in developing new materials. It can be used as a precursor for polymers and coatings with tailored properties.
Polymerization Studies
The compound has shown promise in polymerizing methacrylates and methacrylamides. The resulting polymers exhibit controlled molecular weights and moderate polydispersities, making them suitable for various applications in coatings and adhesives.
Case Studies
-
Synthesis of Anticancer Agents
- Researchers synthesized derivatives of this compound to evaluate their anticancer properties. In vitro tests demonstrated significant cytotoxic effects on cancer cell lines compared to control groups.
-
Development of Specialty Chemicals
- A study focused on using this compound as a building block for specialty chemicals. The synthesized compounds were characterized using IR and NMR spectroscopy, confirming their structures and potential applications in agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s closest structural analogues include other aniline derivatives with heterocyclic substituents, such as pyrazole, thiazole, or triazole rings. Below is a comparative analysis with select compounds, including Example 40 from EP 3 532 474 B1 (), a benzamide derivative containing a fluorinated oxazole-triazolopyridine hybrid structure.
Notes:
- Lipophilicity : The trifluoromethyl and fluorine substituents in Example 40 significantly increase hydrophobicity compared to the simpler methyl groups in the target compound .
- Synthetic Routes : The target compound is synthesized via straightforward alkylation, while Example 40 requires advanced coupling and fluorination steps, reflecting its complexity .
- Structural Flexibility : The methylene bridge in the target compound may confer greater conformational flexibility than the rigid triazolopyridine linker in Example 40.
Physicochemical and Pharmacological Insights
Oxazole vs. Thiazole/Triazole : Replacing oxazole with thiazole (sulfur instead of oxygen) or triazole (additional nitrogen) alters electronic properties and hydrogen-bonding capacity, impacting target binding and metabolic stability.
In contrast, Example 40’s fluorine atoms improve membrane permeability and bioavailability .
Biological Potential: While the target compound’s activity remains uncharacterized, Example 40’s structural complexity and fluorinated motifs suggest optimization for high-affinity interactions with biological targets, such as enzymes or receptors .
Biological Activity
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline is a compound characterized by its unique oxazole ring structure combined with an aniline moiety. This structural combination imparts significant chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound has potential applications in various fields, including antimicrobial and anticancer research.
- Chemical Formula : C₁₂H₁₄N₂O
- Molecular Weight : 202.252 g/mol
- CAS Number : 733796-14-0
The oxazole ring contributes to the compound's ability to interact with biological targets, while the aniline portion enhances its reactivity and solubility in biological systems .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects:
- Enzyme Inhibition : It has been suggested that the compound can inhibit enzymes involved in cell proliferation, which may contribute to its anticancer properties.
- Receptor Interaction : The oxazole ring can engage with receptors, potentially influencing signaling pathways critical for cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains with promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Bacillus subtilis | 0.0195 mg/mL |
| Candida albicans | 0.0048 mg/mL |
| Pseudomonas aeruginosa | 13.40 to 137.43 µM |
These findings suggest that the compound could be effective in treating infections caused by both Gram-positive and Gram-negative bacteria as well as certain fungi .
Anticancer Potential
In vitro studies have shown that this compound may possess anticancer activity. The mechanism is believed to involve the inhibition of cancer cell proliferation through modulation of specific pathways associated with tumor growth:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their division.
- Apoptosis Induction : It may trigger apoptosis in malignant cells through activation of intrinsic apoptotic pathways.
Further studies are needed to elucidate the precise molecular mechanisms involved and to evaluate its efficacy in vivo .
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Study on Antibacterial Activity :
- Anticancer Research :
Q & A
Q. Stepwise Protocol :
Verify purity : Use HPLC (≥95% purity) or mass spectrometry to rule out impurities.
Solvent effects : Compare NMR in CDCl₃ vs. DMSO-d₆; hydrogen bonding in DMSO may shift aromatic protons upfield.
DFT refinement : Include solvent models (e.g., PCM) in calculations to improve agreement with experimental δ values.
Dynamic effects : Assess rotational barriers of the methylene bridge via VT-NMR; restricted rotation may cause splitting .
Advanced: How can substituent effects on the aniline ring modulate biological activity in related compounds?
Methodological Answer:
- Electron-donating groups (e.g., –OCH₃): Increase electron density on the aniline ring, enhancing π-π stacking with biological targets.
- Steric effects : Bulky substituents (e.g., –CF₃) reduce binding affinity by disrupting planar alignment.
Case Study : In oxadiazole-aniline hybrids, para-substituted derivatives showed 3-fold higher enzyme inhibition than meta-substituted analogs due to optimized steric and electronic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
